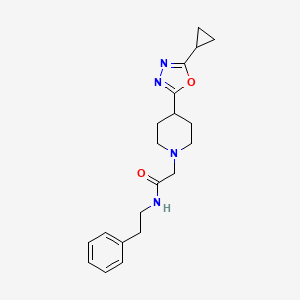

![molecular formula C14H11BrN2O2S2 B2499090 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-87-3](/img/structure/B2499090.png)

5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide involves strategic cyclization, halogenation, and functionalization reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with chloroacetoacetate, which could be analogous to methods used in synthesizing similar structures (Tang Li-jua, 2015). Similarly, the efficient synthesis of pyridine-carboxylic acid derivatives showcases complex halogenation and nucleophilic substitution reactions that could be relevant to the synthesis of the target compound (Y. Hirokawa, T. Horikawa, S. Kato, 2000).

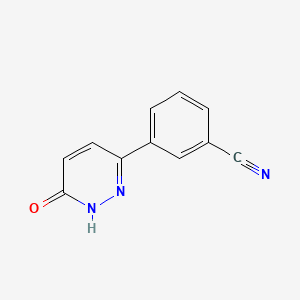

Molecular Structure Analysis

The crystal structure of related compounds, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, reveals insights into the molecular geometry and intermolecular interactions. These compounds often exhibit significant intramolecular hydrogen bonding, which could influence the electronic and physical properties of 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Scientific Research Applications

Pharmacological Potential

Bromo-benzothiophene carboxamide derivatives, which include compounds structurally similar to 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide, have demonstrated significant pharmacological properties. For instance, such derivatives have been reported to inhibit Plasmodium falciparum Enoyl-ACP reductase, a key enzyme in the parasite's fatty acid synthesis pathway. This inhibition could potentially be leveraged in the development of novel antimalarials, as demonstrated by studies showing the potency of these compounds in vitro and in vivo against Plasmodium asexual blood stages (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Chemical Synthesis and Modifications

Research has focused on the synthesis of various benzothiophene derivatives, including bromo-benzothiophene carboxamides, exploring different chemical pathways and modifications. These studies are critical for understanding the structural and chemical properties that contribute to their biological activity. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, a related compound, highlights the complexity and potential of such chemical endeavors (Hirokawa, Horikawa, & Kato, 2000).

Potential in Antimicrobial and Antifungal Applications

Additionally, the research on benzothiophene derivatives has expanded into potential antimicrobial and antifungal applications. Synthesis of new compounds with benzothiophene structure has shown promising results in antifungal screening, suggesting a potential avenue for the development of new antifungal agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Future Directions

properties

IUPAC Name |

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S2/c1-2-19-8-3-4-9-11(7-8)21-14(16-9)17-13(18)10-5-6-12(15)20-10/h3-7H,2H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFHFWVSEQNLLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2499015.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2499018.png)

![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid](/img/structure/B2499024.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)